[(2,5-DIFLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE [(2,5-DIFLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE
Brand Name: Vulcanchem
CAS No.: 485789-22-8
VCID: VC6802095
InChI: InChI=1S/C18H17F2NO6/c1-24-14-6-10(7-15(25-2)17(14)26-3)18(23)27-9-16(22)21-13-8-11(19)4-5-12(13)20/h4-8H,9H2,1-3H3,(H,21,22)
SMILES: COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=C(C=CC(=C2)F)F
Molecular Formula: C18H17F2NO6
Molecular Weight: 381.332

[(2,5-DIFLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE

CAS No.: 485789-22-8

Cat. No.: VC6802095

Molecular Formula: C18H17F2NO6

Molecular Weight: 381.332

* For research use only. Not for human or veterinary use.

[(2,5-DIFLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE - 485789-22-8

Specification

CAS No. 485789-22-8
Molecular Formula C18H17F2NO6
Molecular Weight 381.332
IUPAC Name [2-(2,5-difluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
Standard InChI InChI=1S/C18H17F2NO6/c1-24-14-6-10(7-15(25-2)17(14)26-3)18(23)27-9-16(22)21-13-8-11(19)4-5-12(13)20/h4-8H,9H2,1-3H3,(H,21,22)
Standard InChI Key UEJWCIUBOYFJKH-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=C(C=CC(=C2)F)F

Introduction

PropertyValue/Description
Molecular FormulaC19_{19}H17_{17}F2_2NO7_7
Molecular Weight417.34 g/mol
HybridizationEster (benzoate) + Carbamate
Key Functional GroupsMethoxy, ester, carbamate, difluorophenyl

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis is documented, the compound can be inferred to form via a two-step protocol:

Step 1: Synthesis of Methyl 3,4,5-Trimethoxybenzoate
As demonstrated in patent CN105732375A , methyl gallate derivatives are synthesized via acid-catalyzed esterification. For example:

  • Esterification: Gallic acid reacts with methanol and sulfuric acid under reflux to yield methyl gallate.

  • Methylation: Methyl gallate undergoes O-methylation using methyl chloride and a base (e.g., NaOH) in DMF .

Step 2: Carbamoylation
The methyl ester intermediate reacts with 2,5-difluorophenyl isocyanate to form the carbamate linkage. This aligns with methods in EP2187742B1 , where aryl isocyanates are used to functionalize hydroxyl or amine groups.

Table 2: Hypothetical Synthesis Conditions

StepReagents/ConditionsYield (Predicted)
1Gallic acid, MeOH, H2_2SO4_4, reflux85–90%
2Methyl chloride, NaOH, DMF, 30°C70–75%
32,5-Difluorophenyl isocyanate, THF, 0°C60–65%

Physicochemical Properties

Predicted Solubility and Lipophilicity

Using fragment-based calculations (e.g., XLOGP3):

  • LogP: ~2.8 (moderate lipophilicity due to methoxy and fluorophenyl groups).

  • Water Solubility: <0.1 mg/mL (poor aqueous solubility, typical for aromatic esters).

Spectral Characteristics

  • IR Spectroscopy: Expected peaks at 1740 cm1^{-1} (ester C=O), 1680 cm1^{-1} (carbamate C=O), and 1240 cm1^{-1} (C-F).

  • NMR:

    • 1^1H: δ 3.8–4.0 ppm (9H, methoxy), δ 6.8–7.2 ppm (3H, aromatic).

    • 19^19F: δ -110 ppm (ortho-F), -115 ppm (para-F).

Biological Activity and Applications

Table 3: Predicted ADMET Properties

PropertyPredictionRationale
GI AbsorptionHighLogP >2
BBB PermeabilityModerateMolecular weight <500
CYP InhibitionLowNo reactive pharmacophores

Industrial and Research Relevance

Patent Landscape

No direct patents cover this compound, but related technologies include:

  • CN105732375A : Scalable synthesis of trimethoxybenzoate esters.

  • EP2187742B1 : Carbamate derivatives for therapeutic use.

Future Directions

  • Structure-Activity Studies: Modifying fluorophenyl substituents to optimize bioavailability.

  • Formulation Development: Nanoemulsions to enhance aqueous solubility.

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